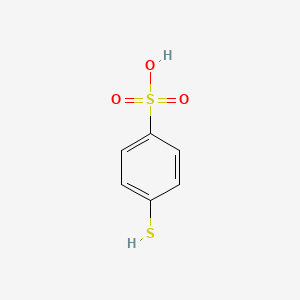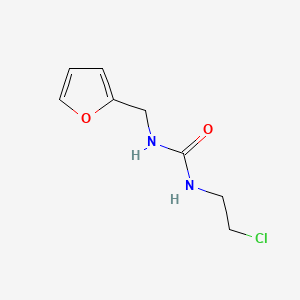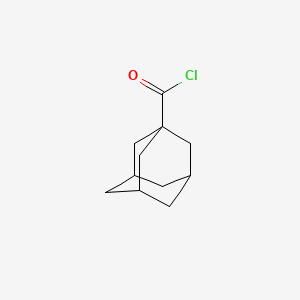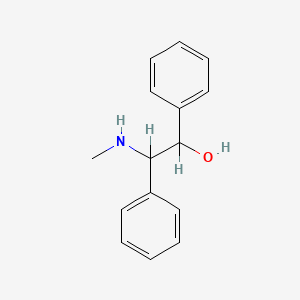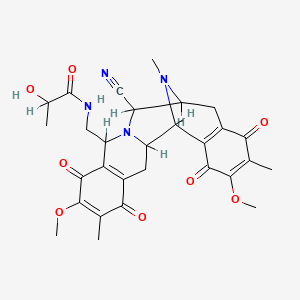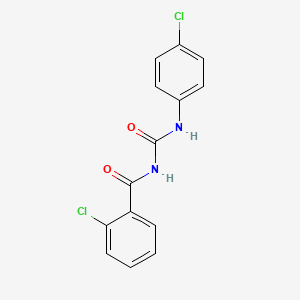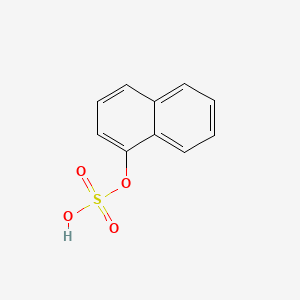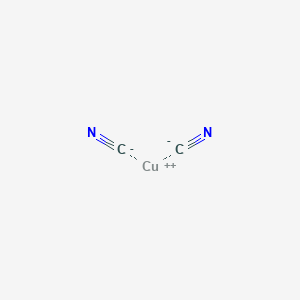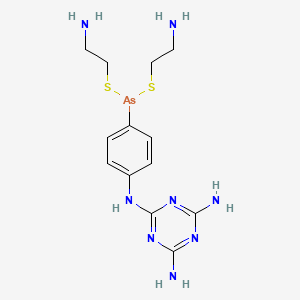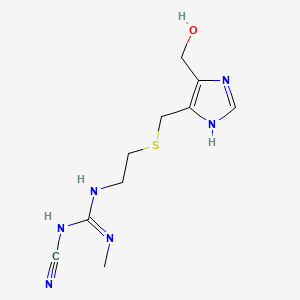
Hydroxymethyl cimetidine
Übersicht
Beschreibung
Hydroxymethyl cimetidine is a metabolite of cimetidine . Its chemical formula is C10H16N6S . It is not a naturally occurring metabolite and is only found in individuals exposed to cimetidine or its derivatives .
Synthesis Analysis
Cimetidine, the parent compound of hydroxymethyl cimetidine, is synthesized through a series of reactions . The synthesis involves the reaction of 2-chloroacetoacetic ether with 2 moles of formamide to get 4-carbethoxy-5-methylimidazole. This carbethoxy group is then reduced by sodium in liquid ammonia to produce 4-hydroxymethyl-5-methylimidazole. The hydrochloride of the resulting alcohol is reacted with 2-mercaptoethylamine hydrochloride to give 4-(2-aminomethyl)-thiomethyl-5-methylimidazole dihydrochloride .
Molecular Structure Analysis
The InChI key for hydroxymethyl cimetidine is AQIXAKUUQRKLND-UHFFFAOYSA-N . The SMILES representation is CN\C(NCCSCC1=C©NC=N1)=N\C#N .
Wissenschaftliche Forschungsanwendungen
Effects on Hormone Metabolism : Cimetidine is known to affect the metabolism of hormones. It significantly reduces the 2-hydroxylation of estradiol, leading to an increase in serum estradiol concentration. This mechanism is believed to contribute to signs of estrogen excess observed with long-term use of cimetidine (Galbraith & Michnovicz, 1989).
Role in Ischemia-Reperfusion Injury : Studies show that cimetidine can reduce necrosis in ischemia-reperfusion injury in rat skin flaps. It demonstrates a beneficial effect similar to that of hydroxyzine, but less effective compared to vitamin C (Georgopoulos et al., 2012).
Analytical Determination : Cimetidine and its metabolites, including hydroxymethyl cimetidine, can be determined in serum and urine using liquid-chromatographic procedures. This is crucial for clinical assessments, especially in patients undergoing treatment with cimetidine (Ziemniak et al., 1981).
Prevention of Periodontitis : Cimetidine, applied topically, has been shown to inhibit inflammation and bone loss in experimental periodontitis in rabbits. This suggests its potential application in preventing periodontal diseases (Hasturk et al., 2006).
Influence on Drug Metabolism : Cimetidine inhibits microsomal drug metabolism, leading to prolonged drug half-life and interaction with various drugs. This property is important in understanding drug-drug interactions in clinical settings (Pelkonen & Puurunen, 1980).
Pharmacokinetic Interactions : Cimetidine's pharmacokinetic interactions occur at the sites of gastrointestinal absorption and elimination, affecting the metabolism and excretion of several drugs. This knowledge is vital for managing potential drug interactions in patients (Somogyi & Muirhead, 1987).
Degradation in Oxidative Processes : Cimetidine undergoes degradation in various oxidative processes, forming degradation products through transformations. Understanding these transformations is important for assessing environmental impact and potential toxicity (Quaresma et al., 2020).
Plasma Concentration Interaction : The combination of hydroxyzine and cimetidine is more effective in certain conditions due to cimetidine's ability to increase the plasma concentration of hydroxyzine (Salo et al., 1986).
Inhibition of Estrogen Metabolism in Women : Cimetidine inhibits estradiol metabolism in women, which may be beneficial in hypoestrogenic states like osteoporosis (Michnovicz & Galbraith, 1991).
Interaction with Kidney Transporters : Cimetidine affects the tubular secretion of organic cations in the kidney, primarily by inhibiting efflux transporters rather than uptake transporters (Ito et al., 2012).
Eigenschaften
IUPAC Name |
1-cyano-3-[2-[[4-(hydroxymethyl)-1H-imidazol-5-yl]methylsulfanyl]ethyl]-2-methylguanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N6OS/c1-12-10(14-6-11)13-2-3-18-5-9-8(4-17)15-7-16-9/h7,17H,2-5H2,1H3,(H,15,16)(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSTWNRREBFKXNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(NCCSCC1=C(N=CN1)CO)NC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80208103 | |
| Record name | Hydroxymethyl cimetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80208103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hydroxymethyl cimetidine | |
CAS RN |
59359-50-1 | |
| Record name | Hydroxymethyl cimetidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059359501 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxymethyl cimetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80208103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CIMETIDINE HYDROXYMETHYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1I301OP4HL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



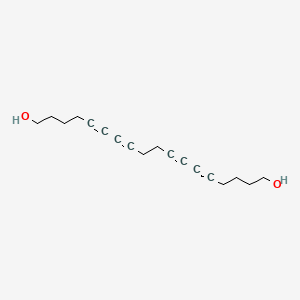
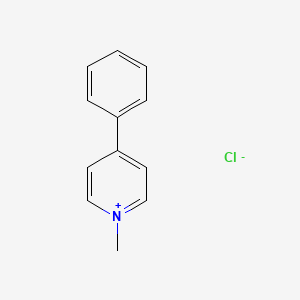
![2-Nitro-6H-dibenzo[b,d]pyran-6-one](/img/structure/B1202542.png)
